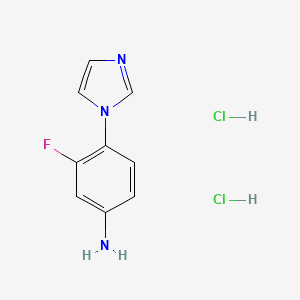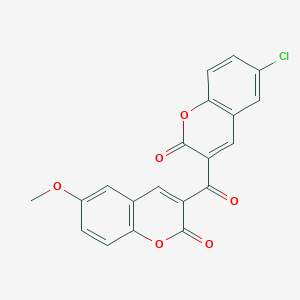![molecular formula C13H22ClN5 B12222107 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12222107.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. Various synthetic routes can be employed, including:
Cyclocondensation Reaction: This involves the reaction of hydrazine with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.
Multicomponent Reactions: These reactions involve the simultaneous reaction of multiple reactants to form the desired pyrazole derivative.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, providing higher yields and shorter reaction times.
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Agrochemicals: The compound is used in the synthesis of herbicides and fungicides.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound inhibits the growth of fungal cells by interfering with their cell wall synthesis . Molecular docking studies have shown that the compound binds to specific enzymes, inhibiting their activity .
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives such as:
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Known for its aromatic properties and potential biological activities.
N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: These compounds have shown significant antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-12(6-7-15-17)8-14-13-11(4)9-18(16-13)10(2)3;/h6-7,9-10H,5,8H2,1-4H3,(H,14,16);1H |
InChI Key |
WBQFQWOMBZCTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C=C2C)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine](/img/structure/B12222029.png)
![5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12222031.png)


![Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B12222039.png)
![2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12222041.png)




![5-Tert-butyl-3-(4-chlorophenyl)-7-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12222077.png)
![2,3-dimethyl-5-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B12222084.png)

![[1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine](/img/structure/B12222094.png)
